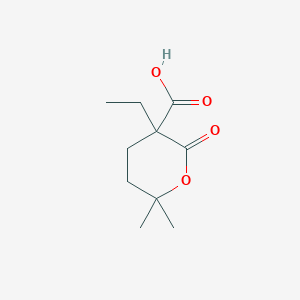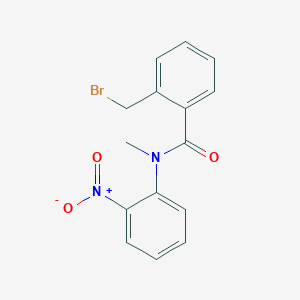
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is an organic compound characterized by the presence of a bromomethyl group, a nitrophenyl group, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide typically involves the bromination of a methyl group attached to a benzene ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines from nitro groups.
科学的研究の応用
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized polymers or materials with specific properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide involves its reactivity at the bromomethyl and nitrophenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-N-methyl-N-(2-nitrophenyl)benzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.
Uniqueness
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the bromomethyl and nitrophenyl groups, which influence its reactivity and potential applications. The ortho position of the nitro group can lead to different electronic and steric effects compared to para-substituted analogs.
特性
CAS番号 |
92771-54-5 |
|---|---|
分子式 |
C15H13BrN2O3 |
分子量 |
349.18 g/mol |
IUPAC名 |
2-(bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-17(13-8-4-5-9-14(13)18(20)21)15(19)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3 |
InChIキー |
VFNQYMNGGZRKRU-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


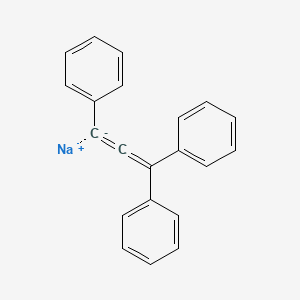
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
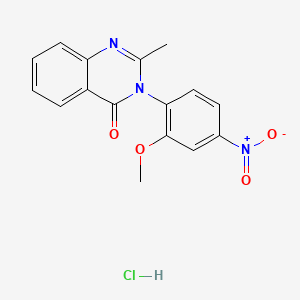
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
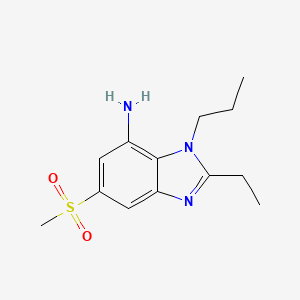
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
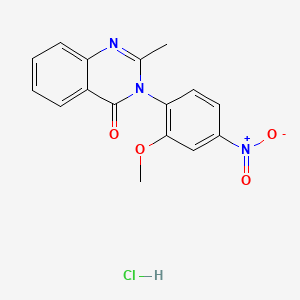
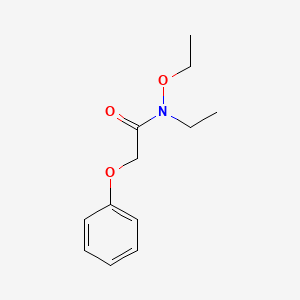
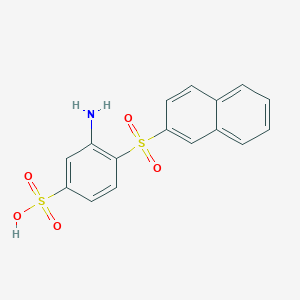
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
